molecular formula C14H13N3OS2 B5819621 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-quinolin-8-ylsulfanylacetamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-quinolin-8-ylsulfanylacetamide

Cat. No.: B5819621
M. Wt: 303.4 g/mol
InChI Key: LZEMTKTUEAVVHI-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-quinolin-8-ylsulfanylacetamide: is a synthetic organic compound that features a thiazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-quinolin-8-ylsulfanylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Quinoline Derivative Preparation: The quinoline moiety can be prepared through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the thiazole ring with the quinoline derivative through a sulfanyl linkage. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to activate the sulfanyl group, followed by nucleophilic substitution with the quinoline derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Anticancer Research: It is being investigated for its cytotoxic effects on cancer cells, particularly in targeting specific molecular pathways involved in cell proliferation.

Industry:

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Pharmaceuticals: It serves as a precursor for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-quinolin-8-ylsulfanylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity, while the quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

  • N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
  • N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide
  • N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Comparison:

  • N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide: Lacks the quinoline moiety, making it less effective in DNA intercalation and thus less potent in anticancer applications.
  • N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide: Contains a cyclohexane ring instead of a quinoline moiety, altering its interaction with molecular targets and reducing its antimicrobial efficacy.
  • N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide: Features an additional thiazole ring, which may enhance its binding affinity to certain enzymes but also increases its molecular complexity.

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-quinolin-8-ylsulfanylacetamide stands out due to its unique combination of a thiazole ring and a quinoline moiety, providing a versatile scaffold for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c18-12(17-14-16-7-8-19-14)9-20-11-5-1-3-10-4-2-6-15-13(10)11/h1-6H,7-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEMTKTUEAVVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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